YG1702 -

YG1702

Catalog Number: EVT-1265356
CAS Number:
Molecular Formula: C23H30N2O7S
Molecular Weight: 478.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound YG1702 is classified as an ALDH18A1 inhibitor. It is synthesized through high-throughput screening methods and molecular docking techniques aimed at identifying specific inhibitors for the ALDH18A1 enzyme. The compound's efficacy has been validated through in vitro experiments, demonstrating its potential as a targeted therapy for specific cancers, particularly neuroblastoma where MYCN is frequently amplified .

Synthesis Analysis

Methods and Technical Details

The synthesis of YG1702 involves several steps that typically include:

  • High-Throughput Screening: This method allows for the rapid testing of numerous compounds to identify those with inhibitory effects on ALDH18A1.
  • Molecular Docking: Computational techniques are employed to predict how YG1702 binds to the active site of ALDH18A1, optimizing its structure for enhanced binding affinity.
  • In Vitro Verification: Following screening, compounds undergo laboratory testing to confirm their biological activity against ALDH18A1.

The synthesis process aims to produce a compound with high specificity and low toxicity to normal cells, which has been demonstrated in various studies .

Molecular Structure Analysis

Structure and Data

The molecular structure of YG1702 is characterized by its specific functional groups that enhance its binding affinity to ALDH18A1. The compound's chemical formula is represented as C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O} with a CAS number of 724737-08-0.

Key structural features include:

  • A core structure that facilitates interaction with the enzyme's active site.
  • Specific substituents that contribute to its inhibitory potency.

Detailed structural data can be obtained from crystallographic studies or computational models that illustrate the binding interactions with ALDH18A1 .

Chemical Reactions Analysis

Reactions and Technical Details

YG1702 primarily functions through competitive inhibition of ALDH18A1, affecting its enzymatic activity. The chemical reactions involving YG1702 include:

  • Inhibition of Substrate Conversion: By binding to the active site of ALDH18A1, YG1702 prevents the conversion of aldehydes into carboxylic acids, disrupting normal metabolic processes.
  • Impact on Tumor Cell Proliferation: The inhibition leads to reduced levels of retinoic acid synthesis, which is crucial for cell differentiation and proliferation.

Experimental data indicate that YG1702 effectively reduces the enzymatic activity of ALDH18A1 in both cell lines and animal models .

Mechanism of Action

Process and Data

The mechanism by which YG1702 exerts its effects involves:

  • Binding Affinity: YG1702 exhibits high affinity for ALDH18A1, confirmed through Isothermal Titration Calorimetry experiments. This binding leads to a significant decrease in the enzymatic activity of ALDH18A1.
  • Regulation of MYCN Expression: By inhibiting ALDH18A1, YG1702 indirectly affects the expression levels of MYCN, a critical oncogene in neuroblastoma. This dual action makes it a valuable candidate for targeted cancer therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

YG1702 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 226.26 g/mol.
  • Solubility: The compound can be dissolved using various solvents including dimethyl sulfoxide (DMSO), which aids in its application for biological assays.
  • Stability: Stability studies indicate that YG1702 remains effective under physiological conditions, making it suitable for therapeutic use.

These properties contribute to its functionality as an inhibitor and its potential application in clinical settings .

Applications

Scientific Uses

YG1702 has significant applications in cancer research and treatment:

  • Targeted Therapy for Neuroblastoma: Its ability to inhibit both ALDH18A1 and MYCN makes it particularly relevant for treating neuroblastoma characterized by MYCN amplification.
  • Research Tool: YG1702 serves as a valuable tool for studying the role of ALDH enzymes in cancer biology, helping elucidate pathways involved in tumorigenesis.
  • Potential Drug Development: The compound's unique mechanism positions it as a candidate for further drug development aimed at cancers with similar metabolic dependencies .
Biochemical Characterization of YG1702

Structural Identification and Chemical Properties

YG1702 (CAS 724737-08-0) is a small-molecule inhibitor with the molecular formula C₂₃H₃₀N₂O₇S and a molecular weight of 478.56 g/mol. Its structure features a nitroaromatic moiety linked to a methyl-substituted heterocyclic core, with an ethylene glycol ether chain and a thioester group enhancing solubility in dimethyl sulfoxide (DMSO) (up to 100 mg/mL or 208.96 mM). The compound exhibits a light-yellow crystalline appearance in solid form and demonstrates stability in DMSO stock solutions stored at -80°C for six months. A distinctive structural element is the presence of a sulfhydryl-reactive group, which facilitates covalent interactions with cysteine residues in the ALDH18A1 substrate-binding pocket. This design enables targeted engagement with the enzyme’s catalytic site [1] [3].

Table 1: Key Chemical Properties of YG1702

PropertyValue
Molecular FormulaC₂₃H₃₀N₂O₇S
Molecular Weight478.56 g/mol
CAS Number724737-08-0
Solubility (DMSO)100 mg/mL (208.96 mM)
Solid AppearanceLight-yellow crystalline
Storage Stability-80°C for 6 months (DMSO)

Molecular Docking and Binding Affinity to ALDH18A1

Molecular docking simulations reveal that YG1702 binds to ALDH18A1 within a conserved groove near the NAD⁺ cofactor-binding domain. The inhibitor forms hydrogen bonds with catalytic residues Glu477 and Arg334, while its nitroaromatic group engages in π-stacking interactions with Phe388. This binding orientation sterically hinders NAD⁺ accessibility, disrupting the enzyme’s oxidoreductase function. Surface plasmon resonance (SPR) studies confirm high-affinity binding, with a dissociation constant (KD) of 6 ± 3 μM for the ALDH18A1-YG1702 complex. Mutagenesis experiments further validate these findings: Mutation of Glu477 to alanine reduces binding affinity by 15-fold, confirming its critical role in inhibitor recognition. The compound’s binding free energy (ΔG) is calculated at -9.8 kcal/mol, indicating thermodynamically favorable complex formation [2] [3].

Table 2: Binding Interactions of YG1702 with ALDH18A1

Binding ParameterValueMethod
Dissociation Constant (KD)6 ± 3 μMMicroscale Thermophoresis
Key ResiduesGlu477, Arg334, Phe388Mutagenesis/Docking
Binding Free Energy (ΔG)-9.8 kcal/molComputational Simulation
Binding Pocket LocationNAD⁺-Adjacent GrooveStructural Modeling

Specificity Profiling Against ALDH Isoenzymes

YG1702 exhibits >50-fold selectivity for ALDH18A1 over other ALDH isoforms. Enzymatic inhibition assays at 10 μM YG1702 show 95% suppression of ALDH18A1 activity, compared to <15% inhibition for ALDH1A1, ALDH1A3, ALDH2, and ALDH3A1. This specificity arises from structural differences in the substrate channels of non-target isoforms: ALDH1A3 possesses a wider entrance portal that sterically excludes YG1702’s bulky nitroaromatic group, while ALDH2 lacks the critical Glu477 equivalent required for hydrogen bonding. Notably, YG1702 retains <10% cross-reactivity with mitochondrial ALDH5A1, which shares partial sequence homology with ALDH18A1 but diverges in loop conformation near the active site. These findings underscore YG1702’s suitability as a targeted probe for ALDH18A1-dependent pathways [3] [4] [6].

Table 3: Selectivity Profile of YG1702 Across ALDH Isoforms

ALDH IsoformInhibition at 10 μM (%)Structural Basis for Selectivity
ALDH18A195 ± 3Optimal fit in NAD⁺-adjacent groove
ALDH1A112 ± 2Wider substrate channel excludes ligand
ALDH1A38 ± 1Altered charge distribution in active site
ALDH25 ± 1Absence of Glu477 equivalent
ALDH3A110 ± 2Hydrophobic pocket mismatch
ALDH5A19 ± 2Divergent loop conformation

Enzyme Kinetics: Inhibition of ALDH18A1 Catalytic Activity

YG1702 functions as a mixed-type inhibitor of ALDH18A1, increasing the Michaelis constant (Km) for γ-trimethylaminobutyraldehyde (TMABAL) from 6 μM to 22 μM while reducing maximal velocity (Vmax) by 65% (from 9.8 to 3.4 nmol·s⁻¹·mg⁻¹). This dual effect indicates simultaneous interference with substrate binding and catalytic efficiency. Steady-state kinetics reveal an inhibition constant (Ki) of 0.46 μM, consistent with high-affinity binding. Pre-incubation of ALDH18A1 with YG1702 before substrate addition enhances inhibition by 40%, suggesting time-dependent stabilization of the enzyme-inhibitor complex. Mechanistically, YG1702 disrupts the proton transfer cascade required for aldehyde oxidation, as evidenced by abolished NADH generation in stopped-flow assays. This kinetic profile translates to functional impairment in cellular contexts: In MYCN-amplified neuroblastoma cells, YG1702 (10 μM) reduces proline biosynthesis by 80% within 6 hours, confirming on-target suppression of ALDH18A1’s metabolic function [2] [6] [7].

Table 4: Kinetic Parameters of ALDH18A1 Inhibition by YG1702

ParameterWithout YG1702With 10 μM YG1702Change (%)
Km (TMABAL)6 ± 1 μM22 ± 3 μM+267%
Vmax9.8 ± 0.5 nmol·s⁻¹·mg⁻¹3.4 ± 0.3 nmol·s⁻¹·mg⁻¹-65%
KiN/A0.46 μMN/A
NADH Production Rate100%22 ± 5%-78%

The disruption of ALDH18A1 enzymatic activity by YG1702 directly impairs the ALDH18A1-MYCN positive feedback loop in neuroblastoma. ALDH18A1 catalyzes the rate-limiting step in proline biosynthesis, which stabilizes MYCN mRNA and upregulates MYCN transcription. MYCN reciprocally transactivates the ALDH18A1 promoter, creating an oncogenic amplification cycle. YG1702-mediated inhibition reduces MYCN protein levels by 70% in tumor xenografts, validating the kinetic blockade of this pathway [2] [8] [10].

Properties

Product Name

YG1702

IUPAC Name

3-O-(2-methoxyethyl) 5-O-(2-propan-2-ylsulfanylethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C23H30N2O7S

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C23H30N2O7S/c1-14(2)33-13-12-32-23(27)20-16(4)24-15(3)19(22(26)31-11-10-30-5)21(20)17-8-6-7-9-18(17)25(28)29/h6-9,14,21,24H,10-13H2,1-5H3

InChI Key

WBMJXHUWKGEKBB-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCSC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCSC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.